molecular formula C23H18N2OS B14614463 4H-Imidazole-4-thione, 3-benzoyl-2,3-dihydro-2-methyl-2,5-diphenyl- CAS No. 58488-77-0

4H-Imidazole-4-thione, 3-benzoyl-2,3-dihydro-2-methyl-2,5-diphenyl-

Cat. No.: B14614463
CAS No.: 58488-77-0
M. Wt: 370.5 g/mol
InChI Key: ZRPFLYOJHJYBDE-UHFFFAOYSA-N
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Description

4H-Imidazole-4-thione, 3-benzoyl-2,3-dihydro-2-methyl-2,5-diphenyl- is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing three carbon atoms and two nitrogen atoms. This particular compound is characterized by the presence of a thione group (C=S) at the 4-position and a benzoyl group at the 3-position, along with methyl and diphenyl substituents. Imidazole derivatives are known for their broad range of biological activities and are used in various pharmaceutical and industrial applications .

Preparation Methods

The synthesis of 4H-Imidazole-4-thione, 3-benzoyl-2,3-dihydro-2-methyl-2,5-diphenyl- can be achieved through several synthetic routes. Common methods include:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

4H-Imidazole-4-thione, 3-benzoyl-2,3-dihydro-2-methyl-2,5-diphenyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4H-Imidazole-4-thione, 3-benzoyl-2,3-dihydro-2-methyl-2,5-diphenyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits various biological activities, including antibacterial, antifungal, and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4H-Imidazole-4-thione, 3-benzoyl-2,3-dihydro-2-methyl-2,5-diphenyl- involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The benzoyl and phenyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can disrupt cellular processes and lead to the compound’s biological effects .

Comparison with Similar Compounds

Similar compounds to 4H-Imidazole-4-thione, 3-benzoyl-2,3-dihydro-2-methyl-2,5-diphenyl- include:

The uniqueness of 4H-Imidazole-4-thione, 3-benzoyl-2,3-dihydro-2-methyl-2,5-diphenyl- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives.

Properties

CAS No.

58488-77-0

Molecular Formula

C23H18N2OS

Molecular Weight

370.5 g/mol

IUPAC Name

(2-methyl-2,4-diphenyl-5-sulfanylideneimidazol-1-yl)-phenylmethanone

InChI

InChI=1S/C23H18N2OS/c1-23(19-15-9-4-10-16-19)24-20(17-11-5-2-6-12-17)22(27)25(23)21(26)18-13-7-3-8-14-18/h2-16H,1H3

InChI Key

ZRPFLYOJHJYBDE-UHFFFAOYSA-N

Canonical SMILES

CC1(N=C(C(=S)N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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